molecular formula C8H8N2O2 B096967 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium CAS No. 15966-52-6

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium

Cat. No.: B096967
CAS No.: 15966-52-6
M. Wt: 164.16 g/mol
InChI Key: XSOHMVMLXANIAU-UHFFFAOYSA-N
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Description

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium is a heterocyclic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a hydroxy group, a methyl group, and an oxidized nitrogen atom within the benzimidazole ring

Preparation Methods

The synthesis of 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with formic acid, followed by oxidation and methylation steps. The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable oxidizing agent, such as hydrogen peroxide or potassium permanganate, to achieve the desired oxidation state. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.

Chemical Reactions Analysis

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the oxidized nitrogen atom back to its original state. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The hydroxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized benzimidazole derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Benzimidazole derivatives, including this compound, exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties. They are studied for their potential use in developing new therapeutic agents.

    Medicine: The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets. It is explored for its use in treating infections, cancer, and other diseases.

    Industry: In the industrial sector, the compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium can be compared with other similar benzimidazole derivatives, such as:

    1-Hydroxybenzimidazole: Lacks the methyl group and has different chemical and biological properties.

    2-Methylbenzimidazole: Lacks the hydroxy and oxidized nitrogen groups, resulting in different reactivity and applications.

    3-Oxidobenzimidazole: Lacks the hydroxy and methyl groups, leading to distinct chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-hydroxy-2-methyl-3-oxidobenzimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOHMVMLXANIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N1O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In the typical procedure, 0.1 mole of benzofurazan 1-oxide and 0.12 mole of nitroethane is dissolved at 100 ml. of tetrahydrofuran. To this mixture there is added at room temperature, 0.12 mole of diethylamine over a period of 0.5 hour. An instantaneous exothermic reaction is observed (40° C.) and within one hour, the product crystallizes from the solution. The solution is allowed to stand overnight at room temperature and filtered to yield 9.6 grams of 2-methyl-1-hydroxy-1-H-benzimidazole 3-oxide (Table I, Example 2). The product can be rectystallized from methanol.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture containing nitroethane (9.0 g., 0.12 moles), benzofuroxan (13.6 g., 0.10 moles) and tetrahydrofuran (50 ml.) is added dropwise diethylamine (8.7 g., 0.12 moles). The reaction temperature rises almost to reflux upon addition. Upon completion, the mixture is allowed to cool and to stand overnight.
Name
nitroethane
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two

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